molecular formula C17H18N4O4 B2782771 Methyl 4-(6-morpholinopyrimidine-4-carboxamido)benzoate CAS No. 1909676-79-4

Methyl 4-(6-morpholinopyrimidine-4-carboxamido)benzoate

Cat. No. B2782771
CAS RN: 1909676-79-4
M. Wt: 342.355
InChI Key: AYSLTJTYRRTYGE-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of 4-methyl-6-morpholinopyrimidine derivatives was synthesized and characterized by NMR (1H & 13C), SC-XRD and mass spectral analysis . The synthesis of these compounds involved exploring the potential of pyrimidine derivatives as anticancer agents .


Molecular Structure Analysis

The molecular structure of “Methyl 4-(6-morpholinopyrimidine-4-carboxamido)benzoate” was characterized by NMR (1H & 13C), SC-XRD and mass spectral analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Methyl 4-(6-morpholinopyrimidine-4-carboxamido)benzoate” were characterized by NMR (1H & 13C), SC-XRD and mass spectral analysis .

Scientific Research Applications

Anticancer Agent Development

Methyl 4-(6-morpholinopyrimidine-4-carboxamido)benzoate: has shown promise as a precursor in the synthesis of pyrimidine derivatives with antiproliferative properties . These compounds have been tested against various human cancer cell lines, including HeLa (cervix), NCI-H460 (lung), MCF-7 (breast), HepG2 (liver), and IMR-32 (brain). Some derivatives exhibited potent anticancer activity, suggesting that this compound could be a valuable asset in the development of new anticancer agents.

Drug Development

The diverse properties of Methyl 4-(6-morpholinopyrimidine-4-carboxamido)benzoate make it a valuable candidate for drug development. Its role in the synthesis of compounds with potential therapeutic applications extends to various medical conditions, potentially leading to the creation of novel medications.

Catalysis

In the field of catalysis, Methyl 4-(6-morpholinopyrimidine-4-carboxamido)benzoate could be utilized to catalyze certain chemical reactions. While specific details on its catalytic roles are not extensively documented, its chemical structure suggests potential utility in catalytic processes, which could be explored further in scientific research.

Material Synthesis

This compound’s properties also indicate its use in material synthesis. It could serve as a building block for creating new materials with desired properties for various industrial applications.

Biological Studies

Given its activity in biological systems, particularly in cancer research, Methyl 4-(6-morpholinopyrimidine-4-carboxamido)benzoate could be used in biological studies to understand cellular processes . This could include research into cell proliferation, apoptosis, and other cellular mechanisms.

Molecular Docking Studies

Methyl 4-(6-morpholinopyrimidine-4-carboxamido)benzoate: derivatives have been used in molecular docking studies to explore their binding affinities to biological targets such as the ATP binding pocket of the mammalian target of rapamycin (mTOR) . This application is crucial in the design of drugs with specific target interactions.

Future Directions

Based on the results of the studies, 4-methyl-6-morpholinopyrimidine derivatives, which include “Methyl 4-(6-morpholinopyrimidine-4-carboxamido)benzoate”, have potential to be further explored for anticancer properties .

Mechanism of Action

Target of Action

The primary targets of Methyl 4-(6-morpholinopyrimidine-4-carboxamido)benzoate are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response, with iNOS producing nitric oxide (NO) and COX-2 producing prostaglandins .

Mode of Action

Methyl 4-(6-morpholinopyrimidine-4-carboxamido)benzoate interacts with its targets by binding to their active sites, forming hydrophobic interactions . This binding inhibits the production of NO and prostaglandins, thereby reducing the inflammatory response .

Biochemical Pathways

The compound affects the biochemical pathways involved in inflammation. By inhibiting iNOS and COX-2, it reduces the production of pro-inflammatory mediators like NO and prostaglandins . This leads to a decrease in inflammation and its associated symptoms.

Pharmacokinetics

Its efficacy in inhibiting the production of no at non-cytotoxic concentrations suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The compound’s action results in a significant reduction in the inflammatory response. It decreases the expression of iNOS and COX-2 proteins, inhibits the production of NO, and reduces mRNA expression of iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated macrophage cells . These effects suggest that the compound could be a potential therapeutic strategy for inflammation-associated disorders .

Action Environment

The action of Methyl 4-(6-morpholinopyrimidine-4-carboxamido)benzoate can be influenced by various environmental factors. For instance, the presence of LPS, a potent stimulator of macrophages, can enhance the compound’s anti-inflammatory effects .

properties

IUPAC Name

methyl 4-[(6-morpholin-4-ylpyrimidine-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c1-24-17(23)12-2-4-13(5-3-12)20-16(22)14-10-15(19-11-18-14)21-6-8-25-9-7-21/h2-5,10-11H,6-9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSLTJTYRRTYGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(6-morpholinopyrimidine-4-carboxamido)benzoate

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